(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate
Description
The compound 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE is a complex organic molecule characterized by its unique structure and functional groups
Properties
Molecular Formula |
C27H23N3O10 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
[(5E)-5-(4-methoxy-3-nitrobenzoyl)oxyimino-3-methyl-7,8-dihydro-6H-naphthalen-2-yl] 4-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C27H23N3O10/c1-15-11-19-16(14-25(15)39-26(31)17-7-9-23(37-2)21(12-17)29(33)34)5-4-6-20(19)28-40-27(32)18-8-10-24(38-3)22(13-18)30(35)36/h7-14H,4-6H2,1-3H3/b28-20+ |
InChI Key |
ZTYHMKZHHOFWBJ-VFCFBJKWSA-N |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1OC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1OC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes nitration, esterification, and condensation reactions. For example, the nitration of methyl benzoate can be achieved using a mixture of concentrated sulfuric and nitric acids at low temperatures . Subsequent steps involve the esterification of the nitrobenzoic acid derivatives and their condensation with other intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE: can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrobenzoate derivatives and naphthalene-based molecules. These compounds share structural similarities but may differ in their functional groups and overall activity.
Uniqueness
The uniqueness of 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE lies in its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
